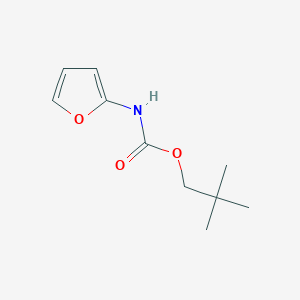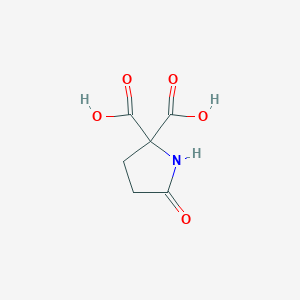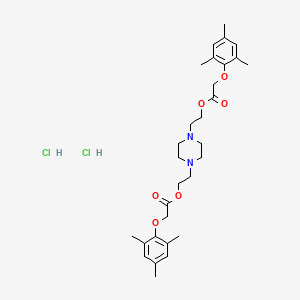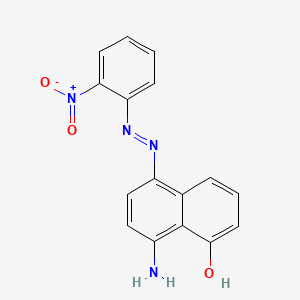
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, printing, and biological staining, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- typically involves multiple steps, starting with the sulfonation of naphthalene derivatives. The process includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups.
Diazotization: Aromatic amines are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form the azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones and related structures.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing vibrant inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo groups (-N=N-) play a crucial role in the compound’s coloration properties by absorbing specific wavelengths of light. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited for staining and imaging purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-
- **2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- lies in its specific structural arrangement, which imparts distinct coloration properties and stability. The presence of multiple sulfonic acid groups enhances its solubility, making it more versatile for various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
25180-11-4 |
|---|---|
Molekularformel |
C46H31N7O14S4 |
Molekulargewicht |
1034.0 g/mol |
IUPAC-Name |
4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C46H31N7O14S4/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67) |
InChI-Schlüssel |
FEPFZIRBHFDQOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)O)C=C(C=C9O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)

![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)



